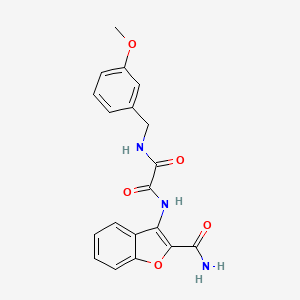
N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, starting from basic chemical structures to the final compound through a series of reactions. For instance, a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes has been developed for the synthesis of di- and mono-oxalamides, presenting a methodology that could be applicable to the synthesis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide (Mamedov et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds closely related to "N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide" has been characterized by various spectroscopic techniques, including single-crystal X-ray diffraction. This method provides precise information about the arrangement of atoms within a molecule, essential for understanding its chemical behavior and reactivity (Sañudo et al., 2006).
Chemical Reactions and Properties
The reactivity of oxalamide-based carbenes, which share structural features with the compound of interest, has been investigated. These studies reveal how such compounds interact with different reagents, providing insights into the types of chemical reactions they can undergo and their potential reactivity patterns (Braun et al., 2012).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, and solubility, are closely tied to its molecular structure. While specific data on "N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide" may not be readily available, similar compounds have been analyzed to determine their physical characteristics, providing a basis for predicting the properties of the compound .
Chemical Properties Analysis
The chemical properties of a molecule determine its behavior in different chemical environments. For instance, the synthesis and characterization of related compounds, such as dioxidomolybdenum(VI) complexes, offer insights into the chemical behavior of "N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide" under various conditions (Takjoo et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide and its derivatives have been explored in various scientific studies, focusing on their synthesis and potential biological activities. These compounds are part of broader research into N-heterocyclic carbene (NHC) complexes and their applications in medicinal chemistry and materials science.
One study discusses the synthesis of p-Methoxybenzyl-substituted and benzyl-substituted NHC precursors, which were treated with silver(I) acetate to yield NHC-silver complexes. These complexes exhibited significant antibacterial activity against Gram-negative and Gram-positive bacteria and showed cytotoxicity in preliminary in vitro testing on Caki-1 cell lines, suggesting potential applications in antimicrobial and anticancer therapies (Patil et al., 2010).
Catalytic and Chemical Properties
The catalytic and chemical properties of compounds related to N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide have been investigated, particularly in the context of NHC ligand complexes. Palladium(II) and Gold(I) complexes of a new O-functionalized NHC ligand demonstrated synthetic and structural significance, highlighting the versatility of these compounds in developing new catalytic materials with potential applications in organic synthesis and industrial chemistry (Ray et al., 2007).
Propiedades
IUPAC Name |
N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[(3-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-26-12-6-4-5-11(9-12)10-21-18(24)19(25)22-15-13-7-2-3-8-14(13)27-16(15)17(20)23/h2-9H,10H2,1H3,(H2,20,23)(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENSPFMENFPTDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2495030.png)
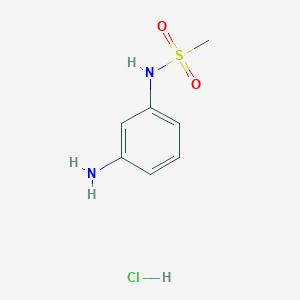
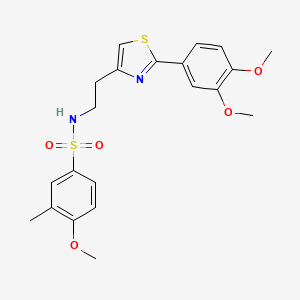
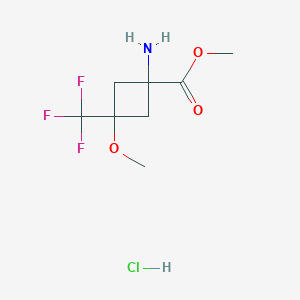
![2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide](/img/structure/B2495037.png)
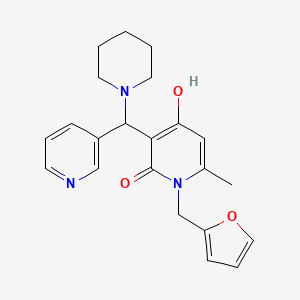
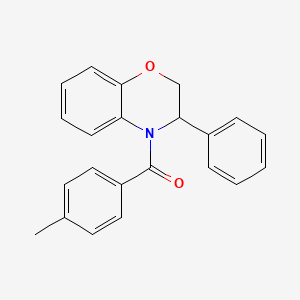
![4-Methoxy-3-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzaldehyde](/img/structure/B2495047.png)
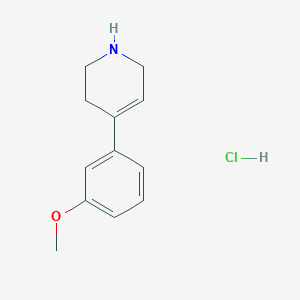
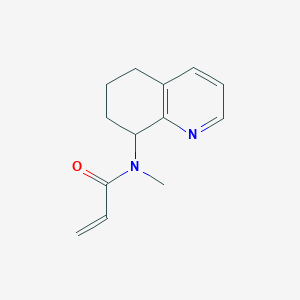
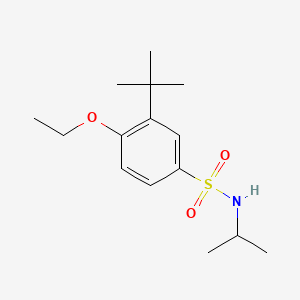
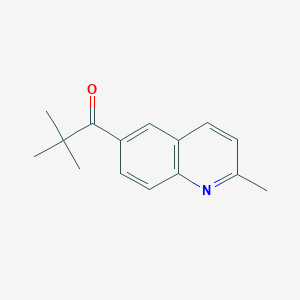
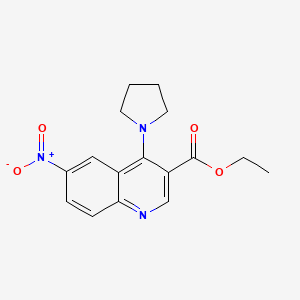
![Methyl 3-{4-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2495053.png)